molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B2686431
CAS No.: 2374238-05-6
M. Wt: 267.122
InChI Key: QWUBUSSRNOEKHR-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a compound with the molecular formula C12H11BrO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its unique strained ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with diazomethane to form the corresponding diazo compound. This intermediate is then subjected to a cyclopropanation reaction using a transition metal catalyst, such as rhodium or copper, to form the bicyclo[1.1.0]butane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Dienophiles in the presence of Lewis acids.

Major Products

    Substitution: Formation of substituted derivatives, such as 3-(4-aminophenyl)bicyclo[1.1.0]butane-1-carboxylate.

    Oxidation: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylic acid.

    Reduction: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-methanol.

    Cycloaddition: Formation of fused bicyclic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is unique due to the presence of the bromophenyl group, which allows for further functionalization through substitution reactions. Its strained bicyclo[1.1.0]butane ring also provides a high degree of reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBUSSRNOEKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374238-05-6
Record name methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
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